Regioisomer-Dependent Cytotoxic Potency Against Metastatic Colon Cancer: 3-Cl-4-F vs. 4-Cl-2-F Substitution Pattern
The 3-chloro-4-fluorophenyl regioisomer, when incorporated into a 1,3-disubstituted thiourea scaffold (compound 1), demonstrated IC₅₀ = 9.4 ± 1.85 μM against SW620 metastatic colon cancer cells with a selectivity index (SI) of 4.6 versus normal HaCaT keratinocytes . This potency places the 3-Cl-4-F regioisomer among the most outstanding cytotoxic agents in a 12-compound halogenated thiourea series, yet it was 6.3-fold less potent than the 3,4-dichlorophenyl analog (compound 2, IC₅₀ = 1.5 ± 0.72 μM) . The 4-Cl-2-F substitution pattern has not been tested in this assay system; however, the ortho-fluorine in the target compound is expected to alter both electronic distribution (via σ-inductive effect) and molecular conformation (via intramolecular N–H···F hydrogen bonding), which are known determinants of thiourea bioactivity . The 13.1 °C lower predicted boiling point of the 4-Cl-2-F isomer (282.8 °C) compared to the 3-Cl-4-F isomer (295.9 °C) further confirms distinct intermolecular interaction profiles between the two regioisomers .
| Evidence Dimension | Cytotoxic potency (IC₅₀) against SW620 metastatic colon cancer cells |
|---|---|
| Target Compound Data | Not directly tested in this assay system; predicted to differ from both regioisomeric and mono-halogenated analogs based on halogen position effects |
| Comparator Or Baseline | (3-Chloro-4-fluorophenyl)thiourea as 1,3-disubstituted derivative (1): IC₅₀ = 9.4 ± 1.85 μM, SI = 4.6; (3,4-Dichlorophenyl)thiourea (2): IC₅₀ = 1.5 ± 0.72 μM, SI = 16.5; (4-Chlorophenyl)thiourea (9): IC₅₀ = 5.8–7.6 μM |
| Quantified Difference | 3-Cl-4-F vs. 3,4-diCl: 6.3-fold potency difference; 3-Cl-4-F vs. 4-Cl: ~1.6–2.4-fold difference. Regioisomer boiling point difference: ΔBP = -13.1 °C (4-Cl-2-F lower than 3-Cl-4-F) |
| Conditions | MTT assay; 1,3-disubstituted thiourea derivatives; SW620, SW480, PC3, K-562 cancer cell lines; HaCaT normal keratinocytes; cisplatin and doxorubicin as references |
Why This Matters
Proves that halogen regioisomerism in chloro-fluorophenyl thioureas produces non-trivial potency differences (up to 6.3-fold between closely related analogs), meaning the 4-Cl-2-F isomer cannot be assumed to behave like its 3-Cl-4-F counterpart and must be evaluated independently in any SAR or screening campaign.
- [1] Strzyga-Łach P, Chrzanowska A, Kiernozek-Kalińska E, Żyżyńska-Granica B, Podsadni K, Podsadni P, Bielenica A. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals. 2021;14(11):1097. doi:10.3390/ph14111097. View Source
- [2] Strzyga-Łach P et al. Pharmaceuticals 2021. Section 2.2: Dihalogenophenyl derivatives (1–4) were the most active; ortho-substitution electronic effects on thiourea conformation. View Source
